molecular formula C2H3F3O2 B1206405 Trifluoroacetaldehyde hydrate CAS No. 421-53-4

Trifluoroacetaldehyde hydrate

Cat. No.: B1206405
CAS No.: 421-53-4
M. Wt: 116.04 g/mol
InChI Key: VGJWVEYTYIBXIA-UHFFFAOYSA-N
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Description

Trifluoroacetaldehyde hydrate, also known as 2,2,2-trifluoro-1,1-ethanediol, is a chemical compound with the molecular formula C2HF3O·H2O. It is a colorless liquid that is highly soluble in water and exhibits a pungent odor. This compound is widely used in various chemical reactions due to its unique properties, particularly its ability to introduce trifluoromethyl groups into organic molecules .

Mechanism of Action

Target of Action

Trifluoroacetaldehyde hydrate, also known as 2,2,2-trifluoroethane-1,1-diol, is a fluorinated derivative of acetaldehyde . It is highly electrophilic and is used to introduce trifluoromethyl groups into organic compounds . The primary targets of this compound are therefore organic compounds that can undergo reactions with trifluoromethyl groups.

Mode of Action

The compound interacts with its targets through its electrophilic nature. It forms a hydrate upon contact with water, similar to other halogenated acetaldehydes . This hydrate is commonly used in the form of ethyl hemiacetal due to the high reactivity of the aldehyde, including its tendency to polymerize .

Biochemical Pathways

It is known that the compound is used to introduce trifluoromethyl groups into organic compounds . This suggests that it may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Given its reactivity and tendency to form a hydrate upon contact with water , it can be inferred that these properties would significantly impact its bioavailability.

Result of Action

The primary result of the action of this compound is the introduction of trifluoromethyl groups into organic compounds . This can lead to the formation of various organic compounds with potential applications in different fields, such as the synthesis of trifluoroethylamino derivatives via reductive amination reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound forms a hydrate upon contact with water , suggesting that its action can be influenced by the presence of water. Additionally, the compound’s high reactivity, including its tendency to polymerize , suggests that factors such as temperature and pressure could also influence its action.

Biochemical Analysis

Biochemical Properties

Trifluoroacetaldehyde hydrate plays a significant role in biochemical reactions, particularly in the formation of trifluoroethylamino derivatives via reductive amination reactions . It interacts with various enzymes and proteins, including reductases and aminotransferases, facilitating the formation of N,O-acetal intermediates. These intermediates are subsequently reduced using agents such as sodium borohydride or 2-picoline borane complex . The interactions between this compound and these biomolecules are crucial for the synthesis of various derivatives used in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, this compound can be metabolized by aldehyde dehydrogenases, resulting in the formation of trifluoroacetic acid and other metabolites . These metabolic pathways are critical for understanding the compound’s biochemical effects.

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetaldehyde hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoroacetic acid.

    Reduction: It can be reduced to form trifluoroethanol.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

Comparison with Similar Compounds

Trifluoroacetaldehyde hydrate is unique due to its high reactivity and ability to introduce trifluoromethyl groups into organic molecules. Similar compounds include:

    Chloral (trichloroacetaldehyde): Similar in structure but contains chlorine atoms instead of fluorine.

    Bromal (tribromoacetaldehyde): Contains bromine atoms instead of fluorine.

    Iodal (triiodoacetaldehyde): Contains iodine atoms instead of fluorine.

These compounds share similar reactivity patterns but differ in their chemical properties and applications due to the different halogen atoms present.

Properties

IUPAC Name

2,2,2-trifluoroethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3F3O2/c3-2(4,5)1(6)7/h1,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWVEYTYIBXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059964
Record name 1,1-Ethanediol, 2,2,2-trifluoro-
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Molecular Weight

116.04 g/mol
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CAS No.

421-53-4
Record name 2,2,2-Trifluoro-1,1-ethanediol
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Record name Trifluoroacetaldehyde hydrate
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Record name 1,1-Ethanediol, 2,2,2-trifluoro-
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Record name Trifluoroacetaldehyde hydrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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